molecular formula C14H14N2O2 B8448201 1-(4-Hydroxymethyl-phenyl)-3-phenylurea

1-(4-Hydroxymethyl-phenyl)-3-phenylurea

Cat. No. B8448201
M. Wt: 242.27 g/mol
InChI Key: WUYUMNCLAXOIFX-UHFFFAOYSA-N
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Patent
US07842809B2

Procedure details

A solution of 3.75 g 4-aminobenzylalcohol and 3.3 ml isocyanato-benzene in 120 ml dichloromethane was stirred at 23° C. for 2 hours. Afterwards, the reaction mixture was filtered. The crystalline product was washed with diethylether. 6.82 g product was obtained which was used without further purification.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][OH:7])=[CH:4][CH:3]=1.[N:10]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[C:11]=[O:12]>ClCCl>[OH:7][CH2:6][C:5]1[CH:8]=[CH:9][C:2]([NH:1][C:11]([NH:10][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[O:12])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
NC1=CC=C(CO)C=C1
Name
Quantity
3.3 mL
Type
reactant
Smiles
N(=C=O)C1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Afterwards, the reaction mixture was filtered
WASH
Type
WASH
Details
The crystalline product was washed with diethylether

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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